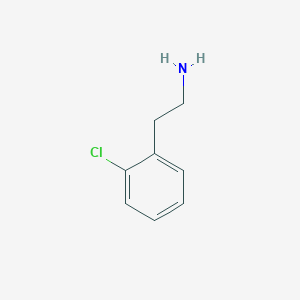

2-(2-Chlorophenyl)ethylamine

Description

Contextualization within Phenethylamine (B48288) Derivatives and Biogenic Amines

2-(2-Chlorophenyl)ethylamine belongs to the broad class of phenethylamines, a group of compounds characterized by a phenethylamine backbone. ontosight.aiontosight.ai This structural motif is widespread in nature and is the basis for many biologically active molecules, including neurotransmitters like dopamine (B1211576) and hormones. bohrium.commdpi.com Phenethylamine derivatives are of significant interest in medicinal chemistry and pharmacology due to their potential to interact with biological systems. ontosight.aibohrium.com

Biogenic amines are organic nitrogen compounds with low molecular weight, formed through metabolic processes in living organisms. researchgate.net They play crucial roles in various physiological functions. researchgate.netpreprints.org The classification of biogenic amines can be based on their chemical structure, including aromatic and heterocyclic amines like phenylethylamine. researchgate.netpreprints.org

Significance of the 2-Chlorophenyl Moiety in Chemical Structure

The presence of a chlorine atom at the ortho position of the phenyl ring is a defining feature of this compound. This chlorophenyl group can influence the molecule's physicochemical properties, such as lipophilicity, which in turn can affect its solubility and permeability. cymitquimica.com The electron-withdrawing nature of the chlorine atom can increase the polarity and reactivity of the molecule, potentially enhancing its ability to interact with biological targets. bibliotekanauki.pl The position of the chlorine atom is also significant; for instance, research on other chlorophenyl-containing compounds has shown that the position of the chlorine substituent can impact inhibitory potencies. tandfonline.com Studies on related compounds have indicated that an ortho- or para-chlorophenyl group can be important for selective inhibitory activity. nih.gov

Overview of Research Trajectories and Potential Applications

Research into this compound and its derivatives spans several scientific disciplines. In chemistry, it serves as a valuable intermediate for synthesizing a variety of organic compounds, including those with potential pharmaceutical and agrochemical applications. Its biological effects are also under investigation, particularly its interactions with enzymes and receptors. For example, it has been studied as a substrate for monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters.

The compound and its derivatives have been explored for their potential pharmacological properties. For instance, some related chlorinated phenethylamines have been investigated for their potential as antidepressants or anxiolytic agents. Furthermore, research has suggested that this compound may possess anti-inflammatory properties and has shown effectiveness against certain bacteria by inhibiting protein synthesis. biosynth.com

Historical Perspectives on Related Chlorinated Phenethylamines in Academic Inquiry

The study of phenethylamines has a long history, with many derivatives being synthesized and evaluated for their biological activities. researchgate.net Chlorinated phenethylamines, in particular, have been a subject of interest. For instance, p-chloro-alpha-methyl-phenethylamine has been used as a research tool to study neurotransmission. ontosight.ai More recently, other chlorinated phenethylamine analogs have emerged and are being investigated for their effects. nih.govoup.com The synthesis of various phenethylamine derivatives, including chlorinated versions, has been a continuous area of research, aiming to explore their structure-activity relationships. ontosight.aiwikipedia.org

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10ClN chembk.com |

| Molecular Weight | 155.62 g/mol chembk.comsigmaaldrich.com |

| Appearance | Clear slightly yellow liquid chemicalbook.com |

| Boiling Point | 120 °C at 15 mmHg chembk.comsigmaaldrich.com |

| Density | 1.106 g/mL at 25 °C chembk.comsigmaaldrich.com |

| Refractive Index | n20/D 1.551 sigmaaldrich.com |

| Flash Point | 109 °C (closed cup) sigmaaldrich.com |

| CAS Number | 13078-80-3 chembk.comsigmaaldrich.com |

Synthesis and Reactions

This compound can be synthesized through various methods. A common laboratory and industrial approach is the reduction of 2-(2-chlorophenyl)acetonitrile. This is often achieved through catalytic hydrogenation. The compound undergoes typical reactions for a primary amine, such as oxidation, reduction, and nucleophilic substitution at the amine group.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBOMSOHMOVUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156741 | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-80-3 | |

| Record name | 2-(2-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-phenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-chlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 2 Chlorophenyl Ethylamine

Established Synthetic Routes to 2-(2-Chlorophenyl)ethylamine

The conventional synthesis of this compound relies on well-documented reactions in organic chemistry, including catalytic hydrogenation, reductive amination, and multi-step pathways involving nucleophilic substitution for precursor synthesis.

Catalytic hydrogenation is a primary and efficient method for the synthesis of this compound, typically starting from 2-chlorophenylacetonitrile (also known as 2-chlorobenzyl cyanide). This process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts. bme.huwikipedia.org The primary amine product can react with the intermediate imine, leading to dimerization. mdpi.com Reaction conditions are therefore optimized to maximize the yield of the desired primary amine. wikipedia.org

Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), Platinum dioxide, and Rhodium catalysts. wikipedia.orggoogle.com The choice of catalyst, solvent, temperature, and pressure are crucial for achieving high selectivity. wikipedia.org For instance, the use of ammonia (B1221849) in the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction that leads to byproducts. google.com

One study on the selective hydrogenation of the analogous benzyl (B1604629) cyanide to 2-phenylethylamine found that a Pd/Al₂O₃ catalyst in a multiphase system of n-hexane, water, and CO₂ provided high selectivity (>90%) for the primary amine. rsc.org Another investigation highlighted that hydrogenating benzyl cyanide over a carbon-supported palladium catalyst under mild conditions (40 °C, 6 bar) in a water/dichloromethane (B109758) solvent system with an acidic additive could yield the primary amine, though with moderate selectivity. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Arylacetonitriles

| Catalyst | Substrate Precursor | Pressure (H₂) | Temperature | Solvent | Additive | Primary Amine Selectivity |

| Raney Nickel | 2-Chlorophenylacetonitrile | 10 bar | 125 °C | - | K₂CO₃ | High (e.g., 97.2% for analog) google.com |

| Pd/C | 2-Chlorophenylacetonitrile | 6 bar | 40 °C | Dichloromethane/Water | NaH₂PO₄ | Moderate (e.g., 45% for analog) researchgate.net |

| Pd/Al₂O₃ | 2-Chlorophenylacetonitrile | 50 bar | 40 °C | n-Hexane/Water | CO₂ | High (e.g., >90% for analog) rsc.org |

| Raney Cobalt | Aliphatic/Aromatic Nitriles | 80 bar | 80 °C | - | NH₃ | High |

Reductive amination provides an alternative route to this compound, typically starting from a carbonyl compound such as 2-chlorophenylacetaldehyde. This two-part reaction first involves the formation of an imine through the reaction of the aldehyde with an amine source, commonly ammonia, followed by the reduction of the imine to the target amine. rsc.org

The reaction can be performed in a single pot where the carbonyl compound, amine, and a reducing agent are combined. rsc.org A key advantage of this method is its versatility. The intermediate imine is reduced in situ to the desired amine. masterorganicchemistry.com

Several reducing agents are suitable for this transformation, with the choice depending on the substrate's reactivity and the desired reaction conditions. Common reagents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and common reducing agent. To avoid reduction of the starting aldehyde, NaBH₄ is often added after the imine has had sufficient time to form. commonorganicchemistry.comcommonorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for imines over carbonyl groups, allowing for a one-pot reaction where all components can be mixed from the start. masterorganicchemistry.comcommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, often used in solvents like dichloromethane (DCM) or dichloroethane (DCE). commonorganicchemistry.com

The general pathway is illustrated below:

ClC₆H₄CH₂CHO + NH₃ ⇌ ClC₆H₄CH₂CH=NH + H₂O

ClC₆H₄CH₂CH=NH + [Reducing Agent] → ClC₆H₄CH₂CH₂NH₂

This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials. organicreactions.org

Nucleophilic substitution reactions are fundamental in creating the precursors required for the synthesis of this compound. A common multi-step approach involves synthesizing the key intermediate, 2-chlorophenylacetonitrile, from 2-chlorobenzyl chloride.

In this Sₙ2 reaction, the chlorine atom on the benzylic carbon of 2-chlorobenzyl chloride is displaced by a cyanide nucleophile, typically from sodium cyanide or potassium cyanide. The reaction is often carried out in a polar aprotic solvent like DMSO or acetone (B3395972) to facilitate the substitution.

ClC₆H₄CH₂Cl + NaCN → ClC₆H₄CH₂CN + NaCl

One synthetic protocol describes reacting o-chlorobenzyl chloride with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst, such as benzyltriethylammonium chloride, at elevated temperatures (e.g., 80°C) to yield 2-chlorophenylacetonitrile with high efficiency. patsnap.com Another method involves using the less toxic potassium ferrocyanide as the cyanide source with a copper salt catalyst. google.com

An alternative, though less direct, route to primary amines is the Gabriel synthesis . This method utilizes potassium phthalimide (B116566) as an ammonia surrogate to convert a primary alkyl halide into a primary amine. wikipedia.org For the synthesis of this compound, the process would involve the N-alkylation of potassium phthalimide with 2-(2-chlorophenyl)ethyl halide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (Ing-Manske procedure) or acidic hydrolysis, to release the free primary amine. libretexts.orgmasterorganicchemistry.com While effective for primary alkyl halides, this method can be less efficient for secondary halides. wikipedia.org

C₆H₄(CO)₂NK + ClC₆H₄CH₂CH₂Br → C₆H₄(CO)₂NCH₂CH₂C₆H₄Cl + KBr

C₆H₄(CO)₂NCH₂CH₂C₆H₄Cl + N₂H₄ → ClC₆H₄CH₂CH₂NH₂ + C₆H₄(CO)₂N₂H₂

The production of this compound is often achieved through a logical multi-step sequence that combines several of the fundamental reactions described above. A common and practical pathway begins with a readily available starting material like 2-chlorotoluene (B165313).

A representative synthetic sequence is as follows:

Free-Radical Halogenation: The synthesis can commence with the free-radical chlorination of 2-chlorotoluene at the benzylic position to produce 2-chlorobenzyl chloride. This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. prepchem.com

Cyanation (Nucleophilic Substitution): The resulting 2-chlorobenzyl chloride is then converted to 2-chlorophenylacetonitrile. This is achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, as detailed in section 2.1.3. patsnap.com

Reduction: Finally, the nitrile group of 2-chlorophenylacetonitrile is reduced to a primary amine to yield the final product, this compound. This step is typically accomplished via catalytic hydrogenation, as described in section 2.1.1. researchgate.net

This sequence is industrially viable as it starts from inexpensive bulk chemicals and employs well-established, high-yielding reactions. Each step produces an intermediate that is then used in the subsequent reaction, culminating in the target molecule.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and environmentally benign methods. For phenethylamine (B48288) derivatives, a key area of innovation is the development of enantioselective syntheses to produce specific stereoisomers.

While this compound itself is achiral, the synthesis of its chiral analogs (where a substituent at the α or β position of the ethylamine (B1201723) chain creates a stereocenter) is of significant interest. Enantioselective methods are employed to produce a single enantiomer, which is crucial in pharmaceutical applications.

Several strategies are utilized for this purpose:

Asymmetric Hydrogenation: This approach involves the reduction of a prochiral imine precursor using a chiral catalyst. Transition metal complexes, particularly those of Iridium and Ruthenium with chiral phosphine (B1218219) ligands, have proven highly effective in the asymmetric hydrogenation of N-aryl imines, achieving excellent enantioselectivity (up to 97% ee). nih.gov The chiral catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine. acs.org

Biocatalysis: Enzymes offer a green and highly selective alternative to metal catalysts. Imine reductases (IREDs) are a class of enzymes that can catalyze the enantioselective reduction of a wide range of cyclic and acyclic imines to afford optically active amines with excellent enantioselectivities. rsc.org

Classical Resolution: This traditional method involves separating a racemic mixture of a chiral amine. The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. libretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. libretexts.orgpharmtech.com After separation, the pure enantiomer of the amine is recovered by treating the salt with a base.

Table 2: Comparison of Enantioselective Synthesis Methods for Chiral Amines

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Reduction of prochiral imine with a chiral metal catalyst. nih.gov | High efficiency and enantioselectivity; catalytic nature. | Cost of precious metal catalysts and chiral ligands. |

| Biocatalysis (Imine Reductases) | Enzyme-catalyzed reduction of imines. rsc.org | High enantioselectivity; mild reaction conditions; environmentally friendly. | Limited substrate scope for some enzymes; requires specific enzyme development. |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. libretexts.org | Well-established and widely applicable. | Theoretical maximum yield of 50% for the desired enantiomer; can be labor-intensive. |

Polymer-Bound Synthesis Applications

The utility of this compound extends to the realm of solid-phase organic synthesis, where it serves as a crucial starting material. A notable application is in the synthesis of polymer-bound N-Boc-protected sulfamides. sigmaaldrich.com In this methodology, the amine is anchored to a solid support, which facilitates the subsequent chemical modifications and simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration.

Another significant application involves the use of its derivatives in creating molecularly imprinted polymers (MIPs). For instance, N-(2-arylethyl)-2-methylprop-2-enamides, which can be synthesized from the corresponding 2-arylethylamines, are employed as functional monomers in the polymerization process. mdpi.com These polymers are designed to have specific recognition sites for target molecules, making them valuable in areas such as separation science, catalysis, and chemical sensing. The 2-(2-chlorophenyl)ethyl moiety can play a role in the non-covalent interactions that are crucial for the molecular recognition process within the polymer matrix. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of compounds like this compound is an area of growing importance, aiming to reduce environmental impact and improve process efficiency. mdpi.com While specific green synthetic routes documented exclusively for this compound are not extensively detailed in the reviewed literature, general green chemistry approaches are highly applicable to the synthesis of primary amines.

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing recyclable heterogeneous or biocatalysts to improve reaction efficiency and atom economy, while minimizing waste. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. mdpi.commdpi.com

Mechanosynthesis: Using mechanical energy, such as ball milling, to induce reactions between solid reagents. This method can significantly reduce or eliminate the need for solvents, leading to a much cleaner and often faster synthetic process compared to traditional solution-based methods. murraystate.edu

These principles can be applied to key steps in the synthesis of phenethylamines, such as the reduction of nitriles or amides, to create more sustainable manufacturing processes.

Chemical Reactivity and Transformation of this compound

The chemical behavior of this compound is primarily dictated by the reactivity of its primary amine group and the chloro-substituted aromatic ring.

Amide Bond Formation Reactions

The formation of an amide bond is one of the most fundamental and frequently performed reactions involving primary amines like this compound. unimi.it This transformation is central to the synthesis of a vast array of biologically active molecules and functional materials. unimi.it The reaction involves the coupling of the amine with a carboxylic acid or its activated derivative.

Acylation is a direct method for forming amides, where the amine nucleophilically attacks an electrophilic acylating agent. youtube.com this compound readily undergoes these reactions with a variety of electrophiles.

Acyl Chlorides: These are highly reactive electrophiles that react rapidly with amines to form amides. The reaction is often carried out in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct. mdpi.comfishersci.co.uk A specific example is the reaction of 2-arylethylamines with methacryloyl chloride to produce N-(2-arylethyl)-2-methylprop-2-enamides. mdpi.com

Carboxylic Anhydrides: These are also effective acylating agents, offering a less aggressive alternative to acyl chlorides. The reaction yields the desired amide and a carboxylic acid as a byproduct. youtube.com

Activated Esters and Coupling Reagents: In modern organic synthesis, particularly in peptide chemistry, carboxylic acids are often activated in situ using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like COMU facilitate amide bond formation under mild conditions with high yields. fishersci.co.ukorganic-chemistry.org

The following table summarizes common acylation reactions.

| Electrophile | Reagent Example | Typical Conditions | Byproduct |

| Acyl Chloride | Methacryloyl Chloride | Inert solvent, base (e.g., Triethylamine), Room Temp | HCl (neutralized by base) |

| Carboxylic Anhydride | Acetic Anhydride | Neat or in a solvent, often with mild heating | Acetic Acid |

| Activated Acid | Carboxylic Acid + EDC | Polar aprotic solvent (e.g., DMF), Room Temp | Urea derivative |

Cyclization Reactions for Heterocyclic Scaffolds

Phenethylamines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, particularly isoquinoline (B145761) alkaloids. Through intramolecular cyclization reactions, the ethylamine side chain can be used to form a new ring fused to the existing phenyl ring.

While specific examples starting directly with this compound are specialized, the general reaction pathways for phenethylamines are well-established and applicable. Key reactions include:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of an N-acyl-phenethylamine (formed by prior acylation of the amine) using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline.

Pictet-Spengler Reaction: This reaction involves the condensation of a phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (an electrophilic aromatic substitution) to form a tetrahydroisoquinoline.

These cyclization strategies are fundamental in medicinal chemistry for constructing complex molecular scaffolds from relatively simple precursors like this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgyoutube.com

The mechanism involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In the case of this compound, the phenyl ring lacks the necessary strong electron-withdrawing groups to sufficiently stabilize the negative charge of the Meisenheimer complex. The (2-aminoethyl) group is not electron-withdrawing. Consequently, the chlorine atom on the phenyl ring of this compound is generally considered unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. libretexts.orgpressbooks.pub The reaction is energetically unfavorable without the required electronic activation of the aromatic ring. youtube.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, derivatization is a key strategy to explore its pharmacophore and optimize its interactions with biological targets. These modifications typically focus on the primary amine and the aromatic ring to probe the effects of steric, electronic, and lipophilic properties on activity.

A primary site for derivatization on the this compound molecule is the terminal amino group. Its reactivity allows for a wide range of chemical modifications, with N-acylation being a common and straightforward approach. This strategy involves the reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, to form corresponding amides.

One documented approach involves the N-acylation of various 2-arylethylamines, including those with halogen substituents on the benzene (B151609) ring, using methacryloyl chloride in the presence of triethylamine. mdpi.com This reaction effectively converts the primary amine into an N-(2-arylethyl)-2-methylprop-2-enamide derivative. mdpi.com While the study did not specifically report on the 2-chloro isomer, it successfully synthesized derivatives from closely related compounds such as 2-(4-chlorophenyl)ethylamine and 2-(2,4-dichlorophenyl)ethylamine, demonstrating the viability of this synthetic route for chloro-substituted phenethylamines. mdpi.com

The table below showcases examples of 2-arylethylamines that have been successfully derivatized through N-acylation, providing a model for the types of analogs that could be generated from this compound for SAR studies. mdpi.com

Table 1: Examples of N-Acylation of Substituted 2-Phenylethylamines

| Starting Amine | Acylating Agent | Resulting Derivative |

|---|---|---|

| 2-(4-Fluorophenyl)ethylamine | Methacryloyl chloride | N-[2-(4-fluorophenyl)ethyl]-2-methylprop-2-enamide |

| 2-(4-Chlorophenyl)ethylamine | Methacryloyl chloride | N-[2-(4-chlorophenyl)ethyl]-2-methylprop-2-enamide |

| 2-(2,4-Dichlorophenyl)ethylamine | Methacryloyl chloride | N-[2-(2,4-dichlorophenyl)ethyl]-2-methylprop-2-enamide |

| 2-(4-Bromophenyl)ethylamine | Methacryloyl chloride | N-[2-(4-bromophenyl)ethyl]-2-methylprop-2-enamide |

| 2-(4-Methoxyphenyl)ethylamine | Methacryloyl chloride | N-[2-(4-methoxyphenyl)ethyl]-2-methylprop-2-enamide |

This table is based on synthetic examples from a study on N-(2-arylethyl)-2-methylprop-2-enamides and illustrates a common derivatization strategy applicable to this compound. mdpi.com

Beyond N-acylation, other derivatization strategies for SAR studies on phenethylamine scaffolds include N-alkylation, N-sulfonylation, and the introduction of additional substituents onto the phenyl ring. Each modification provides a new probe to map the binding pocket of a target receptor or enzyme, helping to build a comprehensive picture of the SAR. Substituted phenethylamine derivatives are a major class of agonists for the 5-HT2A serotonin (B10506) receptor, indicating that such derivatizations are crucial for exploring activity at various CNS targets.

Medicinal Chemistry and Pharmacological Investigations of 2 2 Chlorophenyl Ethylamine Derivatives

Role as an Intermediate in Pharmaceutical Development

The chemical architecture of 2-(2-chlorophenyl)ethylamine, featuring a phenethylamine (B48288) core with a chlorine substitution at the ortho position of the phenyl ring, makes it a valuable precursor in organic synthesis. This substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Precursor for Compounds Targeting Neurotransmitter Systems

While direct evidence for the use of this compound as a precursor for currently marketed drugs targeting neurotransmitter systems is not extensively documented in publicly available literature, its structural relationship to known pharmacophores suggests its potential in this area. For instance, the phenethylamine skeleton is a core component of many neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), and numerous psychoactive drugs. The introduction of a chlorophenyl group can modulate receptor binding affinity and selectivity. For example, a related compound, 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405), has been synthesized and evaluated for its activity as a dopamine receptor ligand. nih.gov This highlights the general strategy of modifying the phenethylamine structure to create novel compounds with specific interactions with neurotransmitter systems. The synthesis of the potent dissociative anesthetic ketamine from the precursor 2-(2-chlorophenyl)-2-nitrocyclohexanone (B10855933) further underscores the significance of the 2-chlorophenyl moiety in the development of CNS-active drugs. nih.gov

Building Block for Bioactive Molecules

The utility of this compound extends to its role as a building block for a diverse array of bioactive molecules beyond those directly targeting neurotransmitter systems. It has been employed in the synthesis of polymer-bound BOC substituted sulfamides. sigmaaldrich.com Furthermore, related chlorophenyl-containing structures are integral to various therapeutic agents. For example, 2-(4-Chlorophenyl)ethylamine has been used as a reactant in the preparation of isoalloxazine derivatives investigated as cholinesterase inhibitors for potential use in Alzheimer's therapy. The synthesis of novel anticonvulsant and antinociceptive agents based on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also demonstrates the incorporation of the 2-chlorophenyl group into neurologically active compounds. mdpi.com

Exploration of Biological Activities

The pharmacological profile of derivatives of this compound has been a subject of scientific inquiry, particularly in the context of their effects on the central nervous system.

Neuropharmacological Research

Research into the neuropharmacological effects of compounds derived from or related to this compound has provided insights into their potential mechanisms of action and therapeutic relevance.

Studies on analogues of this compound have revealed interactions with key neurotransmitter systems. For example, research on 2-(ϱ-chlorophenyl)-ethylamine, a positional isomer, demonstrated its ability to induce the release of serotonin (B10506) from nerve ending fractions. nih.gov This suggests that chlorophenyl-substituted phenethylamines can directly influence serotonergic neurotransmission. Furthermore, investigations into a series of 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives showed that these compounds act as dopamine D-2 receptor agonists. nih.gov The substitution on the nitrogen atom of the ethylamine (B1201723) side chain was found to enhance both the affinity and selectivity for the D-2 receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinity of 2-(4-chloro-3-hydroxyphenyl)ethylamine Derivatives

| Compound | Nitrogen Substitution | D-1 Receptor Affinity | D-2 Receptor Affinity |

| 4 | -H | Moderate | Moderate |

| 18a | -di-n-propyl | Reduced | Increased |

| 18b-e | -n-propyl and various alkylphenyl groups | Reduced | Significantly Increased |

This table is based on data for 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives and is presented to illustrate the impact of structural modifications on receptor affinity. nih.gov

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes. Research has demonstrated that modifications to the core structure can yield compounds with significant anti-inflammatory effects, comparable in some cases to established non-steroidal anti-inflammatory drugs (NSAIDs).

One study evaluated a thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, for its anti-inflammatory capabilities in rat models. The compound was assessed in both acute and chronic inflammation models. In the carrageenan-induced paw edema model (an acute model), the thiophene derivative demonstrated a notable reduction in paw volume over 24 hours. In the chronic cotton pellet-induced granuloma model, the compound also showed a significant decrease in the weight of the granuloma tissue, indicating its efficacy in chronic inflammatory conditions. The effects were found to be comparable to the standard drug indomethacin. researchgate.net

Another area of investigation involves pyrrole (B145914) derivatives. A compound identified as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, structurally inspired by the COX-2 inhibitor celecoxib, was tested in a carrageenan-induced paw edema model in rats. nih.govmdpi.comresearchgate.net A single administration of the compound at 20 mg/kg significantly reduced paw edema. nih.govmdpi.com More pronounced effects were observed after 14 days of repeated dosing, where all tested doses significantly inhibited paw edema at all measurement time points. nih.govmdpi.comresearchgate.net This suggests a cumulative or adaptive anti-inflammatory effect with prolonged administration. researchgate.net

Further investigation into the mechanism of these pyrrole derivatives revealed immunomodulatory effects. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.govmdpi.comresearchgate.net Concurrently, it caused a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unchanged. nih.govmdpi.com This selective modulation of cytokines points to a targeted mechanism of action beyond simple COX inhibition. nih.govmdpi.comresearchgate.net

Table 1: Anti-inflammatory Activity of this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Model | Key Finding | Reference |

|---|---|---|---|

| Thiophene Derivative | Carrageenan-induced paw edema (acute) | Significant reduction in paw volume. | researchgate.net |

| Thiophene Derivative | Cotton pellet granuloma (chronic) | Significant decrease in granuloma weight. | researchgate.net |

| Pyrrole Derivative | Carrageenan-induced paw edema (acute) | Significant edema reduction at 20 mg/kg. | nih.govmdpi.com |

| Pyrrole Derivative | Carrageenan-induced paw edema (chronic) | Significant edema inhibition at all doses after 14 days. | nih.govmdpi.comresearchgate.net |

| Pyrrole Derivative | LPS-induced systemic inflammation | Significant decrease in TNF-α, significant increase in TGF-β1. | nih.govmdpi.comresearchgate.net |

Antimicrobial Activity

The antimicrobial potential of various derivatives incorporating the this compound scaffold has been a subject of scientific inquiry. Studies have explored how different chemical modifications influence activity against a range of bacterial and fungal pathogens.

One area of research has focused on diphenylamine (B1679370) derivatives. A series of 2-hydrazinyl–N-N, diphenyl acetamide (B32628) compounds were synthesized and screened for antibacterial and antifungal activity. nih.gov Among the synthesized compounds, 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide demonstrated significant antimicrobial and antifungal properties. nih.gov The study highlighted that certain substitutions on the benzylidene ring were crucial for potent activity. nih.gov

Thiazole derivatives have also been synthesized and evaluated. In one study, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were created. researchgate.net Antibacterial testing revealed that compound 4a, a thiazolidin-4-one derivative, showed promising activity against B. subtilis, E. coli, and S. aureus. Antifungal screening indicated that compounds 3c and 4b were active against A. flavus, while 3a and 4a showed maximum inhibition against A. niger. researchgate.net

Another study investigated a series of 1-(4-chlorophenyl)-3,3-bis(methylthio)-2-(arylthio)prop-2-en-1-ones. derpharmachemica.com The results showed that compounds 3d and 3e had good antibacterial activity against all tested organisms, while compounds 3b and 3f exhibited good antifungal activity. derpharmachemica.com This suggests that the nature of the arylthio group plays a role in determining the spectrum of antimicrobial action.

Antispasmodic Activity

The investigation of this compound derivatives for antispasmodic properties has been explored, drawing parallels from structurally related compounds known to possess such activity. Antispasmodic agents are crucial for treating conditions involving smooth muscle spasms.

Research into related structures, such as basic esters of dialkylphenylacetic acids, has shown significant spasmolytic effects. For instance, the diethylaminoethyl ester of methyl-ethyl-phenyl-acetic acid was found to have a spasmolytic activity ten times greater than the reference compound Trasentin. scispace.com This highlights the potential of incorporating basic ester functionalities to achieve antispasmodic effects.

More recent studies on cyclic imide (phthalimide) derivatives have also demonstrated smooth muscle relaxant activity. nih.gov A study evaluating 15 different phthalimide (B116566) derivatives on isolated rat jejunum found that all tested compounds exhibited relaxant properties on pre-contracted smooth muscle. nih.gov Several of the compounds also significantly inhibited acetylcholine-induced contractions, suggesting a mechanism involving muscarinic receptor modulation. Structural analysis revealed that bulky aromatic substituents or electronegative groups like nitro and sulfur enhanced the antispasmodic effects, likely by improving interaction with muscarinic receptors. nih.gov While these compounds are not direct derivatives of this compound, the findings provide a strategic direction for designing derivatives with potential antispasmodic activity by incorporating similar structural features.

Cytotoxicity and Anticancer Potential

Derivatives of this compound have emerged as a promising scaffold in the development of new anticancer agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating potent cytotoxic activity against several human cancer cell lines.

One study focused on a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives. ijcce.ac.ir These compounds were tested against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The results indicated that Hela and U87 cells were more sensitive to these derivatives than A549 cells. Compound 8a, which features an ortho-chlorine moiety on the phenyl ring, was the most active derivative against Hela cells, with an IC50 value of 1.3 µM. ijcce.ac.ir Some of the tested compounds were also found to induce apoptosis through mechanisms involving caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.ir

Another investigation explored phenylacetamide derivatives, where N-butyl-2-(2-chlorophenyl)acetamide and related compounds were synthesized. tbzmed.ac.ir These compounds were evaluated for their cytotoxic effects against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines. The derivative 3d was particularly effective, showing an IC50 value of 0.6 µM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir The study suggested that these compounds trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir

Table 2: Cytotoxic Activity of Selected this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 8a | Thiazole-acetamide | Hela (cervical) | 1.3 ± 0.14 | ijcce.ac.ir |

| 3d | Phenylacetamide | MDA-MB-468 (breast) | 0.6 ± 0.08 | tbzmed.ac.ir |

| 3d | Phenylacetamide | PC-12 (pheochromocytoma) | 0.6 ± 0.08 | tbzmed.ac.ir |

| 3c | Phenylacetamide | MCF-7 (breast) | 0.7 ± 0.08 | tbzmed.ac.ir |

| 3d | Phenylacetamide | MCF-7 (breast) | 0.7 ± 0.4 | tbzmed.ac.ir |

Inhibition of Specific Biological Targets (e.g., NLRP3)

A significant area of research for derivatives of this compound is the targeted inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. nih.govfrontiersin.org

Several small molecule inhibitors based on this chemical scaffold have been developed and shown to directly target the NLRP3 protein. For example, the compound INF39, identified as ethyl 2-(2-chlorobenzyl)acrylate, has been shown to bind to the ATP binding site in the NACHT domain of the NLRP3 protein. mdpi.com This binding prevents the oligomerization and activation of the inflammasome, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β. mdpi.com

Structure-activity relationship (SAR) studies have led to the optimization of these inhibitors. A lead compound, YQ128 (also referred to as compound 17), was identified with an IC50 of 0.30 µM for NLRP3 inhibition. nih.govresearchgate.net Further modifications led to the development of a new lead inhibitor, compound 19, with an even greater potency (IC50: 0.12 µM) and a strong binding affinity (KD: 84 nM) to the NLRP3 protein. nih.gov In vivo studies in mice confirmed the selective target engagement of compound 19. nih.gov These results underscore the potential of this chemical class to produce potent and selective inhibitors of the NLRP3 inflammasome, offering a promising strategy for therapeutic intervention in a range of human diseases. nih.govnih.gov

Table 3: NLRP3 Inflammasome Inhibition by this compound Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound | Target | Potency (IC50) | Binding Affinity (KD) | Reference |

|---|---|---|---|---|

| MNS | NLRP3 | 2 µM | Not Reported | mdpi.com |

| YQ128 (17) | NLRP3 | 0.30 ± 0.01 µM | Not Reported | nih.govresearchgate.net |

| Compound 19 | NLRP3 | 0.12 ± 0.01 µM | 84 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the molecular scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for different therapeutic targets, from antimicrobial to anti-inflammatory and anticancer applications.

In the context of antimicrobial activity, the type and position of substituents on the benzene (B151609) ring and amide groups have been shown to be significant. mdpi.com For instance, in a series of cyclopropane (B1198618) carboxamide derivatives, aryl amides generally displayed higher antibacterial activity than fatty amides. mdpi.com Furthermore, studies on thiosemicarbazide (B42300) derivatives have revealed the importance of the substituent's position. nih.gov A trifluoromethylphenyl group was identified as a promising pharmacophore, and a fluorine substituent in the ortho position of the phenyl ring led to the highest antibacterial activity against Staphylococcus strains. nih.gov This suggests that both electronic properties and steric factors of the substituents play a key role in the interaction with microbial targets.

For anti-inflammatory activity, SAR analysis of 4-indolyl-2-arylaminopyrimidine derivatives showed that substitutions on the 4-position of the phenyl ring significantly impacted activity. nih.gov Specifically, for open-chain aliphatic amines, anti-inflammatory potency increased as the carbon chain length was extended. nih.gov In a different series of 2-phenylaminophenylacetic acid derivatives, optimal anti-inflammatory activity was associated with halogen or alkyl substituents in both ortho positions of the anilino ring, which was linked to the compound's lipophilicity and the angle of twist between the two phenyl rings. researchgate.net

Regarding anticancer activity, the electronic features of moieties substituted on the phenyl ring are critical. In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (an electron-withdrawing group) demonstrated higher cytotoxic effects than those with a methoxy (B1213986) group (an electron-donating group). nih.gov This indicates that modulating the electronic properties of the phenyl ring can be a key strategy for enhancing anticancer potency. The dichloroacetyl group has also been identified as essential for high in vivo activity in certain classes of amoebicidal compounds. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule is critical to its ability to interact with a biological target. For flexible molecules like this compound, understanding the preferred shapes, or conformations, it can adopt is fundamental to medicinal chemistry. The conformational landscape of the parent compound, 2-phenylethylamine, has been a subject of significant investigation, providing a foundational understanding for its substituted derivatives.

The introduction of a chlorine atom at the ortho position of the phenyl ring, as in this compound, is expected to significantly influence this conformational preference. This influence arises from two primary factors:

Steric Effects: The relatively bulky chlorine atom can sterically hinder the rotation of the ethylamine side chain, potentially destabilizing certain conformations where the amino group comes into close proximity with the substituent. This could alter the energy barrier between the gauche and anti forms.

Electronic Effects: Chlorine is an electron-withdrawing group. This property can modulate the electron density of the aromatic π-system, which in turn affects the strength of the intramolecular amine-π interaction that stabilizes the gauche conformer.

While specific experimental data on the conformational landscape of this compound is limited, it is hypothesized that these steric and electronic perturbations would shift the equilibrium between the folded and extended forms.

The concept of a "bioactive conformation"—the specific shape a molecule adopts when it binds to its receptor—is crucial. It is often not the lowest-energy conformation in solution but rather a higher-energy state that is stabilized by the interactions within the receptor's binding pocket. For phenethylamine derivatives targeting monoamine receptors, studies suggest that an extended, anti-like conformation is often required for optimal interaction. nih.gov This extended conformation allows the key pharmacophoric features—the aromatic ring and the protonated amine—to engage with their respective recognition sites within the receptor, which are typically separated by a specific distance. Therefore, while this compound may prefer a folded conformation in isolation, its bioactive conformation at dopamine, serotonin, or adrenergic receptors is likely to be an extended one.

Design and Synthesis of Advanced Medicinal Leads

The this compound scaffold serves as a valuable starting point for the design of novel ligands targeting various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.

Ligands for Dopamine Receptors

The phenethylamine core is a classic pharmacophore for dopamine receptor ligands, mimicking the endogenous neurotransmitter, dopamine. Modifications to this core, including halogenation of the phenyl ring and substitution on the nitrogen atom, have been extensively explored to enhance affinity and selectivity, particularly for the D2-like (D2, D3, D4) receptor family.

Research into related halogenated phenethylamines provides significant insight into the structure-activity relationships (SAR) for this class. For instance, studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives have demonstrated that while the parent amine has modest affinity, N-alkylation dramatically increases potency and selectivity for D2 over D1 receptors. researchgate.net The introduction of groups like N-ethyl, N-n-propyl, and particularly N-(2-phenylethyl) can enhance D2 affinity, likely by engaging with a lipophilic accessory binding site on the receptor. researchgate.net

| Compound | Modification from Parent Scaffold | Target Receptor | Key Finding | Reference |

|---|---|---|---|---|

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | 4-Fluoro, 3-Hydroxy substitution | D1/D2 | Parent amine has ~2-fold less affinity than dopamine for D1 and D2 sites. | researchgate.net |

| N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 4-Fluoro, 3-Hydroxy, N-Ethyl | D2 | Decreased D1 affinity but greatly enhanced D2 affinity and selectivity. | researchgate.net |

| N-n-Propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | 4-Fluoro, 3-Hydroxy, N-n-Propyl, N-phenylethyl | D2 | Among the most potent and selective D2 ligands in the series. | researchgate.net |

| N-n-Propyl-N-(2-phenylethyl)-2-(4-chloro-3-hydroxyphenyl)ethylamine | 4-Chloro, 3-Hydroxy, N-n-Propyl, N-phenylethyl | D2 | Showed high D2 affinity and selectivity, acting as a D2 agonist. |

Ligands for Serotonin Receptors (5-HT)

The 2-chlorophenyl moiety is a well-established pharmacophoric element in a multitude of ligands targeting serotonin (5-HT) receptors. mdpi.com It is a key feature in several long-chain arylpiperazine derivatives known to possess high affinity for 5-HT1A, 5-HT2A, and other serotonin receptor subtypes. mdpi.com For example, compounds like 1-(3-chlorophenyl)piperazine (B195711) are known metabolites of the antidepressant trazodone (B27368) and exhibit significant 5-HT receptor activity.

While direct derivatives of this compound are less commonly reported as selective 5-HT ligands, the scaffold represents a valuable building block. The design strategy often involves incorporating the 2-chlorophenyl group as the terminal aromatic system, connected via a linker to another cyclic moiety, typically a piperazine (B1678402) ring. mdpi.com The chlorine atom at the ortho position influences the molecule's conformation and electronic properties, which can be crucial for achieving selectivity among the highly homologous serotonin receptor subtypes.

Structure-activity relationship studies of various chlorophenyl-containing compounds show that the position of the chlorine atom (ortho, meta, or para) significantly impacts the affinity and selectivity profile. For instance, in one series of arylpiperazine derivatives, a 3-chlorophenyl ligand was found to be most active for 5-HT2A receptors, while a 2-methoxyphenyl ligand was preferred for 5-HT1A and 5-HT7 receptors. This highlights the subtle but critical role of substituent placement in tuning receptor interactions.

| Compound Class | Core Structure | Chlorophenyl Position | Target Receptor(s) | General Finding | Reference |

|---|---|---|---|---|---|

| Arylpiperazines | 1-(Chlorophenyl)piperazine | meta (3-chloro) | 5-HT2A | High affinity often observed for 5-HT2A receptors. | |

| Arylpiperazines | 1-(Chlorophenyl)piperazine | ortho (2-chloro) | 5-HT1A, 5-HT7 | Often incorporated in ligands with multi-receptor profiles. | researchgate.net |

| Benzimidazolones | Benzimidazolone-piperazine hybrids | Not specified | 5-HT1A / 5-HT7 | Chlorophenyl group is a common feature in ligands for these receptors. | |

| Miscellaneous Agonists | Tetrahydro- nih.govmdpi.comdiazepino[1,7-a]indole | ortho (on a different phenyl ring) | 5-HT2A | Illustrates the utility of chloro-phenyl groups in potent 5-HT2A agonists. | wikipedia.org |

Ligands for Adrenergic Receptors

Phenethylamines are the prototypical ligands for adrenergic receptors, with endogenous catecholamines like norepinephrine and epinephrine (B1671497) serving as the primary examples. nih.gov The core structure required for adrenergic activity consists of a phenyl ring and an ethylamine side chain. Substitutions on both the ring and the side chain can modulate activity and selectivity between α- and β-adrenergic receptor subtypes.

The development of this compound derivatives as adrenergic ligands often involves modification to phenylethanolamines (where a hydroxyl group is present at the β-carbon of the side chain), which are classic adrenergic agonists. Studies on arylethanolamine derivatives have shown that halogen substitution on the phenyl ring can influence receptor affinity. For example, introducing a fluoro group at the meta-position of an octopamine (B1677172) analog was found to improve α-adrenergic affinity. nih.gov

The conformation of the ligand is also a key determinant of its interaction with adrenergic receptors. Conformational studies of phenethylamines with α-adrenergic activity suggest that an extended conformation is preferred for receptor binding, allowing the aromatic ring and the amino group to interact with their respective binding sites. nih.gov The ortho-chloro substituent in this compound would influence the molecule's ability to adopt this ideal extended conformation, thereby modulating its affinity and efficacy at adrenergic receptor subtypes. While specific data for this compound derivatives is sparse, the foundational principles of adrenergic ligand design suggest that this scaffold could be a viable starting point for developing novel α- or β-adrenergic agents.

Design of Hybrid Molecules

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a multi-target profile. This approach can lead to compounds with improved efficacy, a more desirable side-effect profile, or novel therapeutic applications.

The this compound scaffold, with its established or potential activity at dopamine, serotonin, and adrenergic receptors, is an attractive candidate for inclusion in hybrid molecule design. The primary amino group provides a convenient chemical handle for linking this monoaminergic pharmacophore to another bioactive moiety through various chemical spacers.

A hypothetical design strategy could involve combining the this compound core with a pharmacophore known for a complementary central nervous system activity. For example:

Hybrid with a Cholinesterase Inhibitor: A hybrid molecule could be designed by linking the this compound moiety to a known acetylcholinesterase (AChE) inhibitor pharmacophore. Such a molecule could theoretically offer a dual mechanism for treating complex neurodegenerative disorders by modulating both monoaminergic and cholinergic systems.

Hybrid with a Sigma Receptor Ligand: The this compound scaffold could be conjugated with a known sigma (σ) receptor ligand. Since both monoamine and sigma receptors are implicated in psychosis and mood disorders, a hybrid ligand might offer a synergistic effect or a unique pharmacological profile.

The key to successful hybrid design lies in the choice of the linker, which must be carefully selected to ensure that both pharmacophoric units can adopt their respective bioactive conformations and bind to their targets simultaneously or in a coordinated manner. While the synthesis of such hybrids based on this compound is not yet widely reported, the principles of molecular hybridization suggest it is a promising avenue for future medicinal chemistry research.

Metabolism and Pharmacokinetics of 2 2 Chlorophenyl Ethylamine and Its Analogs

In Vitro and In Vivo Metabolic Studies

The metabolism of 2-(2-Chlorophenyl)ethylamine, in the absence of direct studies, can be largely inferred from the well-documented metabolic pathways of phenylethylamine and its halogenated derivatives. These studies, conducted using both in vitro systems like liver microsomes and in vivo models, provide a foundational understanding of its biotransformation.

Identification of Metabolites

Based on the metabolism of analogous compounds, the principal metabolites of this compound are anticipated to arise from oxidative deamination and aromatic hydroxylation.

The primary metabolic route for phenylethylamines is oxidative deamination, catalyzed by monoamine oxidase (MAO), which converts the ethylamine (B1201723) side chain into an aldehyde. This unstable intermediate, 2-(2-chlorophenyl)acetaldehyde, is then rapidly oxidized further by aldehyde dehydrogenase and aldehyde oxidase to the corresponding carboxylic acid, 2-(2-chlorophenyl)acetic acid.

Another significant metabolic transformation is the hydroxylation of the aromatic ring, a reaction primarily mediated by cytochrome P450 (CYP450) enzymes. This can lead to the formation of various hydroxylated isomers, such as 2-(2-chloro-4-hydroxyphenyl)ethylamine or 2-(2-chloro-5-hydroxyphenyl)ethylamine. The precise position of hydroxylation is influenced by the directing effects of the chlorine atom on the phenyl ring.

Subsequent Phase II metabolism may involve the conjugation of these primary metabolites with glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate their excretion from the body.

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

| 2-(2-Chlorophenyl)acetaldehyde | Oxidative Deamination (MAO) |

| 2-(2-Chlorophenyl)acetic acid | Oxidation (Aldehyde Dehydrogenase/Oxidase) |

| Hydroxylated this compound isomers | Aromatic Hydroxylation (CYP450) |

| Glucuronide and Sulfate Conjugates | Phase II Conjugation |

Enzymatic Biotransformations (e.g., N-dealkylation, hydroxylation)

The key enzymatic players in the biotransformation of this compound are the monoamine oxidases (MAO-A and MAO-B) and the cytochrome P450 superfamily of enzymes.

Monoamine Oxidase (MAO): Phenylethylamine is a known substrate for both MAO-A and MAO-B, which are responsible for its oxidative deamination in the brain and peripheral tissues. The presence of a chloro-substituent on the phenyl ring can influence the affinity of the compound for these enzymes.

Cytochrome P450 (CYP450): Aromatic hydroxylation is a hallmark of CYP450 activity. Various isoforms, including CYP2D6 and CYP3A4, are known to metabolize phenylethylamine and its derivatives. The ortho-chloro substitution in this compound is expected to influence which CYP450 isozymes are primarily involved and the regioselectivity of the hydroxylation reaction. Studies on other chlorinated compounds suggest that CYP3A4 can be involved in their metabolism.

While N-dealkylation is a common metabolic pathway for secondary and tertiary amines, it is not a primary route for this compound as it is a primary amine. However, this pathway would be relevant for any N-alkylated analogs of this compound.

Influence of Metabolic Pathways on Biological Activity and Duration of Action

The metabolism of this compound has a profound impact on its biological activity and how long its effects last. The primary metabolic pathways, oxidative deamination and aromatic hydroxylation, generally lead to the formation of metabolites with significantly reduced or altered pharmacological activity compared to the parent compound.

Oxidative deamination to 2-(2-chlorophenyl)acetic acid results in a loss of the amine group crucial for interaction with many biological targets, effectively terminating the compound's primary activity. Similarly, hydroxylation of the aromatic ring increases the polarity of the molecule, which can decrease its ability to cross the blood-brain barrier and may alter its affinity for target receptors.

Pharmacokinetic Considerations in Drug Design

The pharmacokinetic properties of this compound and its analogs are a critical consideration in the context of drug design and development. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are heavily influenced by the compound's physicochemical properties, which are in turn affected by its chemical structure.

The presence of the chlorine atom in the ortho position of the phenyl ring can have several effects on the molecule's pharmacokinetic profile. It increases lipophilicity, which can enhance membrane permeability and absorption. However, it can also influence metabolic stability. Halogenation is a common strategy in drug design to modulate metabolism, often by blocking sites susceptible to hydroxylation or by altering the electronic properties of the molecule to reduce its affinity for metabolic enzymes.

In designing new analogs based on the this compound scaffold, medicinal chemists must consider how structural modifications will impact these pharmacokinetic parameters. For instance, introducing substituents that sterically hinder the approach of metabolic enzymes or that are electronically unfavorable for metabolism can increase the compound's half-life and bioavailability. The goal is to achieve a balance between desired biological activity and a favorable pharmacokinetic profile that allows for an appropriate duration of action and minimizes the formation of potentially toxic metabolites.

Analytical Methodologies for 2 2 Chlorophenyl Ethylamine and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-(2-Chlorophenyl)ethylamine from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of this compound and its derivatives. This technique separates compounds based on their hydrophobicity.

Typical Method Parameters:

Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly employed due to its versatility and broad applicability for separating moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the amine.

Detection: A UV detector is frequently used, with the detection wavelength typically set around 225 nm to monitor the aromatic ring of the molecule. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Flow Rate: A typical flow rate is around 1.0 mL/min.

The retention time of this compound will depend on the specific chromatographic conditions, but it is expected to elute at a reasonable time under standard RP-HPLC conditions. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness. For instance, a study on a related chlorophenyl derivative utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) for effective separation pensoft.net.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Typical Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 225 nm |

| Injection Volume | 10-20 µL |

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, the primary amine group can lead to peak tailing and interaction with the stationary phase.

Direct Analysis: While challenging, direct analysis of underivatized phenethylamines on a suitable capillary column is possible. The use of shorter columns can minimize on-column degradation of thermally labile compounds nih.gov. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5), is often used.

Derivatization: To improve chromatographic performance, derivatization of the amine group is a common strategy. This involves reacting the amine with a reagent to form a more volatile and less polar derivative. Common derivatization reagents for amines include:

Acylating agents: (e.g., trifluoroacetic anhydride - TFAA) to form amides.

Silylating agents: (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form silylamines.

The resulting derivatives exhibit improved peak shape and thermal stability.

Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is suitable for quantification. For unambiguous identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data.

Interactive Data Table: Representative GC Parameters

| Parameter | Typical Value (Direct Injection) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |

| Detector | FID or MS |

Advanced Analytical Techniques for Complex Mixtures

The analysis of this compound and its derivatives in complex mixtures is often challenging due to the presence of interfering substances. Advanced analytical techniques are therefore essential for unambiguous identification and accurate quantification. These methods typically involve a separation step followed by a detection step, often combined into a single integrated system.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex samples. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used hyphenated techniques in this context. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve their chromatographic behavior and thermal stability. docbrown.info This process involves chemically modifying the analyte to make it more suitable for GC analysis.

The mass spectrometer component of the system provides detailed structural information by fragmenting the analyte molecules and separating the resulting ions based on their mass-to-charge ratio. The fragmentation pattern of phenethylamines in GC-MS is characterized by cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable immonium ion. For this compound, the expected primary fragmentation would involve the loss of the chlorobenzyl radical to produce a characteristic ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, and it often does not require derivatization. acs.org This technique separates compounds in a liquid mobile phase followed by their introduction into a mass spectrometer. Tandem mass spectrometry (LC-MS/MS) is frequently employed for enhanced selectivity and sensitivity. nih.gov

In LC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for the detection and quantification of analytes at very low concentrations. fishersci.com For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its characteristic fragment ions would be monitored as product ions.

Applications in Quantitative Analysis and Detection of Biomolecules

The high sensitivity and selectivity of hyphenated techniques make them ideal for the quantitative analysis of this compound and its derivatives in various biological matrices, such as urine and blood. nih.govresearchgate.net These methods are crucial in forensic toxicology and clinical research for determining the presence and concentration of these compounds.

Method validation is a critical aspect of quantitative analysis to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Below are tables summarizing typical validation parameters for the analysis of phenethylamine (B48288) derivatives in urine using LC-MS/MS, which would be representative for the analysis of this compound.

Table 1: LC-MS/MS Method Parameters for Phenethylamine Analysis in Urine

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Phenyl-Hexyl column (10 cm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% formic acid in methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Typical Method Validation Data for Phenethylamine Derivatives in Urine by LC-MS/MS

| Validation Parameter | Typical Value |

|---|---|

| Linearity Range | 1.0 - 50.0 ng/mL nih.gov |

| Limit of Detection (LOD) | 0.5 ng/mL nih.gov |

| Lower Limit of Quantification (LOQ) | 1.0 ng/mL nih.gov |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (CV%) | <15% |

The data presented in these tables are based on studies analyzing a wide range of phenethylamine derivatives and serve as a general guideline. For the specific quantitative analysis of this compound, a dedicated method validation according to established guidelines would be required.

Based on a comprehensive search for scientific literature, specific computational chemistry and in silico studies focusing solely on this compound, as required by the provided outline, are not available in the public domain.

Detailed research findings, data tables, and specific analyses pertaining to the molecular docking simulations and Density Functional Theory (DFT) calculations for this particular compound could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict structure and content requirements of the request.

The following sections and subsections of the outline could not be addressed due to the absence of specific research data for this compound:

Computational Chemistry and in Silico Studies of 2 2 Chlorophenyl Ethylamine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of how a molecule like 2-(2-Chlorophenyl)ethylamine behaves in a biological system.

Conformational stability refers to the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the presence of the ethylamine (B1201723) side chain and the chlorine atom on the phenyl ring allows for a range of possible conformations. Understanding which conformations are more stable is crucial for predicting how the molecule will interact with biological targets.

Protein-ligand binding simulations can reveal the specific interactions between this compound and a target protein at the atomic level. These simulations can help identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The 2-chlorophenyl group can enhance lipophilicity, which may improve penetration of the blood-brain barrier, and its electron-withdrawing nature can stabilize interactions with aromatic residues in the active sites of enzymes like monoamine oxidases.

Currently, specific molecular dynamics simulation studies detailing the conformational stability and protein-ligand binding profile of this compound are not widely available in published scientific literature. Such studies would be valuable to elucidate its mechanism of action and guide the design of new derivatives with improved pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most correlated with that activity.